Cas no 16357-44-1 (Ethyl 3-amino-4-methoxybenzoate)
Ethyl 3-amino-4-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-amino-4-methoxybenzoate
- Benzoic acid,3-amino-4-methoxy-, ethyl ester
- ETHYL-3-AMINO-4-METHOXYBENZOATE
- 3-Amino-4-ethylamino-benzoic acid ethyl ester
- 3-Amino-4-methoxy-benzoesaeure-aethylester
- 3-amino-4-methoxy-benzoic acid ethyl ester
- 3-Amino-anissaeure-aethylester
- ethyl 3-amino-4-ethylaminobenzoate
- Ethyl-3-amino-4-methoxybenzoat
- Ethyl 3-Amino-4-Meth
- CS-0377812
- AT28805
- FEWCDEPEMGXGFK-UHFFFAOYSA-N
- Benzoic acid, 3-amino-4-methoxy-, ethyl ester
- AKOS000297678
- MFCD00017267
- AS-9340
- Benzoic acid,3-amino-4-methoxy-,ethyl ester
- FT-0702154
- SCHEMBL1300394
- 16357-44-1
- EN300-898625
- 3-amino-4-methoxybenzoic acid ethyl ester
- DB-351474
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- MDL: MFCD00017267
- Inchi: 1S/C10H13NO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3,11H2,1-2H3
- InChI Key: FEWCDEPEMGXGFK-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(=C(C=1)N)OC)=O
Computed Properties
- Exact Mass: 195.09000
- Monoisotopic Mass: 195.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 61.6A^2
Experimental Properties
- Density: 1.148
- Boiling Point: 337.981 °C at 760 mmHg
- Flash Point: 167.247 °C
- PSA: 61.55000
- LogP: 2.03530
Ethyl 3-amino-4-methoxybenzoate Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethyl 3-amino-4-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E937860-50mg |
Ethyl 3-Amino-4-methoxybenzoate |
16357-44-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E937860-100mg |
Ethyl 3-Amino-4-methoxybenzoate |
16357-44-1 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E937860-500mg |
Ethyl 3-Amino-4-methoxybenzoate |
16357-44-1 | 500mg |
$ 210.00 | 2022-06-05 | ||
| Fluorochem | 038745-1g |
Ethyl 3-amino-4-methoxybenzoate |
16357-44-1 | 1g |
£80.00 | 2022-03-01 | ||
| Fluorochem | 038745-5g |
Ethyl 3-amino-4-methoxybenzoate |
16357-44-1 | 5g |
£320.00 | 2022-03-01 | ||
| Fluorochem | 038745-10g |
Ethyl 3-amino-4-methoxybenzoate |
16357-44-1 | 10g |
£560.00 | 2022-03-01 | ||
| Apollo Scientific | OR110702-1g |
Ethyl 3-amino-4-methoxybenzoate |
16357-44-1 | 1g |
£55.00 | 2025-02-19 | ||
| Apollo Scientific | OR110702-5g |
Ethyl 3-amino-4-methoxybenzoate |
16357-44-1 | 5g |
£192.00 | 2025-02-19 | ||
| abcr | AB419104-1 g |
Ethyl 3-amino-4-methoxybenzoate |
16357-44-1 | 1g |
€129.50 | 2023-04-24 | ||
| abcr | AB419104-5 g |
Ethyl 3-amino-4-methoxybenzoate |
16357-44-1 | 5g |
€404.00 | 2023-04-24 |
Ethyl 3-amino-4-methoxybenzoate Suppliers
Ethyl 3-amino-4-methoxybenzoate Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on Ethyl 3-amino-4-methoxybenzoate
Ethyl 3-amino-4-methoxybenzoate (CAS No. 16357-44-1): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Ethyl 3-amino-4-methoxybenzoate (CAS No. 16357-44-1) is a versatile compound that has garnered significant attention in the fields of chemical biology and pharmaceutical development. This molecule, characterized by its amino and methoxy substituents on a benzoate backbone, exhibits a unique set of chemical properties that make it valuable for various applications, particularly in the synthesis of bioactive molecules and drug candidates.
The structural features of Ethyl 3-amino-4-methoxybenzoate contribute to its reactivity and functionality, making it a valuable intermediate in organic synthesis. The presence of both an amino group (-NH₂) and a methoxy group (-OCH₃) allows for further derivatization, enabling the creation of more complex molecules with tailored biological activities. This compound has been explored in the development of novel therapeutic agents, where its ability to serve as a scaffold for drug design is particularly advantageous.
In recent years, there has been growing interest in the pharmacological potential of benzoate derivatives. Studies have demonstrated that compounds containing amino and methoxy substituents can interact with biological targets in ways that may lead to therapeutic benefits. For instance, research has indicated that such derivatives may have anti-inflammatory, antimicrobial, and even anticancer properties. The specific interactions between these molecules and biological systems are being actively investigated to uncover new treatment modalities.
The synthesis of Ethyl 3-amino-4-methoxybenzoate typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as catalytic hydrogenation, nucleophilic substitution, and esterification play crucial roles in constructing the desired structure efficiently.
One of the key areas where Ethyl 3-amino-4-methoxybenzoate has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to develop treatments that can modulate these pathways effectively. The structural flexibility of benzoate derivatives makes them ideal candidates for such applications.
Furthermore, the compound has been explored in the context of drug delivery systems. Its ability to form stable complexes with other molecules allows for the development of novel formulations that can enhance drug bioavailability and target specificity. This aspect is particularly relevant in modern medicine, where precision and efficiency are paramount.
The role of computational chemistry in understanding the behavior of Ethyl 3-amino-4-methoxybenzoate cannot be overstated. Molecular modeling techniques have enabled researchers to predict how this compound interacts with biological targets at a molecular level. This information is crucial for optimizing drug design and improving therapeutic outcomes. By integrating experimental data with computational methods, scientists can gain deeper insights into the mechanisms of action of this compound.
In conclusion, Ethyl 3-amino-4-methoxybenzoate (CAS No. 16357-44-1) represents a significant asset in contemporary chemical and pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable intermediate for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, its importance in developing innovative therapeutic agents is likely to grow further.
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